Methyl(tetradecyl)propanedioic acid
Description
Properties
IUPAC Name |
2-methyl-2-tetradecylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16(19)20)17(21)22/h3-15H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVJSAXHUMOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558379 | |
| Record name | Methyl(tetradecyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114289-76-8 | |
| Record name | Methyl(tetradecyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl(tetradecyl)propanedioic acid belongs to the family of alkyl-substituted propanedioic acids. Key structural analogs include:
Physicochemical Properties
- Solubility: Propanedioic acid is highly water-soluble due to its polar carboxylic groups. this compound’s long alkyl chain likely reduces water solubility, favoring organic solvents. NH2-TPDC exhibits moderate solubility in THF and methanol due to its aromatic amine group .
- Refractive Index: ChCl:propanedioic acid DES shows a refractive index of ~1.48–1.50 at 25°C, with minor deviations (±0.0066) depending on purity . Data for this compound is unavailable but expected to differ due to its hydrophobic alkyl chain.
Impurity Profiles
While focuses on drospirenone-related impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), alkylated propanedioic acids like this compound may generate ester hydrolysis byproducts or incomplete alkylation residues. Regulatory standards for similar compounds require controlling unspecified impurities at ≤0.1% .
Research Findings and Limitations
- Key Insights :
- Data Gaps: No direct studies on this compound’s synthesis, stability, or applications were found in the provided evidence. Comparative toxicity or biodegradability data for long-chain propanedioic acid derivatives is lacking.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for methyl(tetradecyl)propanedioic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of malonic acid derivatives. A common approach involves reacting malonic acid with tetradecyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by methylation using methyl iodide . Optimization requires monitoring reaction kinetics (via HPLC or GC-MS) and adjusting parameters like temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use H NMR and C NMR to verify the methyl and tetradecyl substituents. For example, the methyl group typically resonates at δ 1.2–1.4 ppm, while the tetradecyl chain shows peaks between δ 0.8–1.5 ppm .
- Purity assessment : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy.
- Acidic properties : Titration with NaOH can determine pKa values, which are expected to align with dicarboxylic acids (pKa₁ ~2.5–3.5, pKa₂ ~5.0–6.0) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Due to its acidic nature, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate. Store in airtight containers at 4°C to prevent degradation. Toxicity data are limited, but analogous dicarboxylic acids (e.g., malonic acid derivatives) suggest moderate irritation risk; conduct acute toxicity assays (e.g., OECD 423 guidelines) for safety profiling .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use molecular docking simulations (AutoDock Vina) to predict interactions with enzymes like carboxylases or fatty acid synthases .
- In vitro assays : Test inhibitory effects on enzymatic activity (e.g., acetyl-CoA carboxylase) using spectrophotometric methods. Compare IC₅₀ values with structurally similar compounds to infer structure-activity relationships (SAR) .
- Pathway analysis : Employ metabolomics (LC-MS/MS) to track changes in downstream metabolites (e.g., malonyl-CoA levels) in cell cultures treated with the compound .
Q. How should contradictions in experimental data (e.g., varying bioactivity across studies) be resolved?
- Methodological Answer :
- Variable standardization : Ensure consistency in experimental conditions (e.g., pH, solvent, cell line). For example, discrepancies in antimicrobial assays may arise from differences in bacterial strain susceptibility .
- Meta-analysis : Apply statistical tools (PRISMA guidelines) to aggregate data from multiple studies and identify confounding variables .
- Error analysis : Quantify measurement uncertainties (e.g., via standard deviation in triplicate assays) and validate findings using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation studies : Use OECD 301B biodegradation tests to assess aerobic breakdown in soil/water systems. Monitor half-life via HPLC .
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna), following OECD 202 guidelines. Compare results with EPA’s ECOTOX database entries for analogous compounds .
- Computational modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module, which estimates log Kow and bioconcentration factors .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Synthetic variations : Modify alkyl chain length (e.g., C12 vs. C14) or introduce substituents (e.g., halogenation) to create analogs. Compare bioactivity (e.g., IC₅₀) to identify critical structural motifs .
- QSAR modeling : Use descriptors like logP, molar refractivity, and topological surface area to build predictive models (e.g., via CODESSA software) .
- Crystallography : Solve the crystal structure (X-ray diffraction) to correlate conformational flexibility with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
